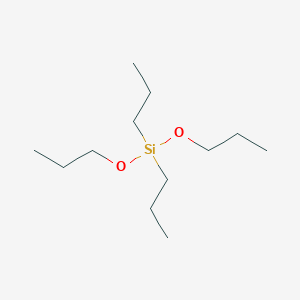

Dipropoxy(dipropyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

56269-10-4 |

|---|---|

Molecular Formula |

C12H28O2Si |

Molecular Weight |

232.43 g/mol |

IUPAC Name |

dipropoxy(dipropyl)silane |

InChI |

InChI=1S/C12H28O2Si/c1-5-9-13-15(11-7-3,12-8-4)14-10-6-2/h5-12H2,1-4H3 |

InChI Key |

AVBCBOQFOQZNFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Si](CCC)(CCC)OCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dipropoxy(dipropyl)silane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropoxy(dipropyl)silane is an organosilicon compound belonging to the dialkoxydialkylsilane family. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, its chemical structure, properties, and reactivity can be reliably inferred from the well-established chemistry of analogous silane compounds. This guide provides a comprehensive overview of the predicted chemical structure and properties of this compound, a general methodology for its synthesis, and expected analytical characterizations. The information presented herein is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.

Chemical Structure and Nomenclature

This compound consists of a central silicon atom bonded to two propyl groups and two propoxy groups.

Systematic Name: this compound

Molecular Formula: C₁₂H₂₈O₂Si

Structure:

An In-depth Technical Guide to the Synthesis and Purification of Dipropoxy(dipropyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dipropoxy(dipropyl)silane, a dialkoxysilane of interest in various chemical applications. The document details a representative experimental protocol, expected analytical data, and a visual representation of the experimental workflow.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alcoholysis of dichlorodipropylsilane with propanol. This nucleophilic substitution reaction replaces the chloro groups on the silicon atom with propoxy groups. A tertiary amine, such as triethylamine, is commonly used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing unwanted side reactions.

Reaction Scheme:

Representative Experimental Protocol

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Dichlorodipropylsilane

-

Anhydrous n-propanol

-

Anhydrous triethylamine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions. The flask is charged with dichlorodipropylsilane and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of anhydrous n-propanol and anhydrous triethylamine in anhydrous diethyl ether is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred solution of dichlorodipropylsilane at 0 °C (ice bath). The rate of addition is controlled to maintain a gentle reaction and avoid excessive heat generation.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude this compound obtained after the work-up is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Representative Purification Protocol

Equipment:

-

Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source)

-

Heating mantle or oil bath

-

Manometer

Procedure:

-

Distillation Setup: The crude product is placed in the distillation flask of a fractional distillation apparatus.

-

Fractional Distillation: The system is evacuated to the desired pressure, and the distillation flask is heated. The temperature of the vapor is monitored at the top of the fractionating column. Fractions are collected at a constant boiling point. The main fraction corresponding to this compound is collected.

Data Presentation

Table 1: Reactant and Product Stoichiometry (Representative)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) | Density (g/mL) |

| Dichlorodipropylsilane | C₆H₁₄Cl₂Si | 185.16 | 1.0 | (To be calculated) | (To be looked up) |

| n-Propanol | C₃H₈O | 60.10 | 2.2 | (To be calculated) | 0.803 |

| Triethylamine | C₆H₁₅N | 101.19 | 2.2 | (To be calculated) | 0.726 |

| This compound | C₁₂H₂₈O₂Si | 232.44 | (Theoretical: 1.0) | (To be measured) | (To be measured) |

Table 2: Expected Physical and Analytical Data

| Property | Expected Value |

| Yield | Moderate to High |

| Purity (Post-distillation) | >98% |

| Boiling Point | To be determined experimentally (expected to be >150°C at atmospheric pressure) |

| Appearance | Colorless liquid |

| ¹H NMR (predicted, CDCl₃) | δ (ppm): ~3.6 (t, 4H, -O-CH₂-), ~1.6 (sext, 4H, -O-CH₂-CH₂-), ~0.9 (t, 6H, -O-CH₂-CH₂-CH₃), ~1.4 (sext, 4H, Si-CH₂-CH₂-), ~0.9 (t, 6H, Si-CH₂-CH₂-CH₃), ~0.6 (t, 4H, Si-CH₂-) |

| ¹³C NMR (predicted, CDCl₃) | δ (ppm): ~65 (-O-CH₂-), ~26 (-O-CH₂-CH₂-), ~10 (-O-CH₂-CH₂-CH₃), ~18 (Si-CH₂-CH₂-), ~17 (Si-CH₂-CH₂-CH₃), ~16 (Si-CH₂-) |

| FTIR (predicted, neat) | ν (cm⁻¹): ~2960-2870 (C-H stretch), ~1090 (Si-O-C stretch), ~1460, 1380 (C-H bend) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Technical Guide: Dipropoxy(dipropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical name "Dipropoxy(dipropyl)silane" is ambiguous and does not correspond to a specific, readily identifiable CAS number in chemical databases. This technical guide addresses the potential isomeric structures of this compound, provides data on related silane compounds, and outlines general experimental protocols for the synthesis and characterization of such molecules.

Structural Ambiguity and Isomerism

The name "this compound" could refer to several isomers depending on the arrangement of the propyl and propoxy groups (n-propyl vs. isopropyl). The lack of a specific CAS number suggests that this compound is not commercially common.

To clarify the potential structures, the following diagram illustrates the possible isomers:

Caption: Possible isomers of this compound.

Data on Related Silane Compounds

While no specific data exists for "this compound," the following table summarizes information for structurally related and commercially available silane compounds. This data is provided for comparative purposes.

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Dichlorodiisopropylsilane | 7751-38-4 | C6H14Cl2Si | 185.17 | 66 °C / 27 mmHg | 1.026 (at 20 °C) |

| Diisopropyldimethoxysilane | 18230-61-0 | C8H20O2Si | 176.33 | Store below +30°C | Not available |

| Triisopropylsilane | 6485-79-6 | C9H22Si | 158.36 | 358 K / 4.7 kPa[1] | Not available |

| Di-iso-propylaminosilane | 908831-34-5 | C6H14NSi | 128.27[2] | Not available | Not available |

| Diethyldi-n-propylsilane | 994-59-2 | C10H24Si | Not available | Not available | Not available |

| Diaethyl-dipropyloxy-silan | 17985-18-1 | C10H24O2Si | 204.38 | Not available | Not available |

General Experimental Protocols

Given the absence of specific literature for the target compound, this section provides a generalized workflow for the synthesis and characterization of a novel alkoxysilane, which is a valuable protocol for research and development.

3.1. Synthesis of Alkoxysilanes

A common method for synthesizing alkoxysilanes is the alcoholysis of a corresponding chlorosilane.[3]

Caption: General workflow for alkoxysilane synthesis.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: The dichlorodipropylsilane isomer is dissolved in an anhydrous, non-polar solvent (e.g., toluene or hexane).

-

Alcoholysis: The corresponding propanol isomer (n-propanol or isopropanol), mixed with a stoichiometric amount of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, is added dropwise to the silane solution at 0°C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by Gas Chromatography (GC).

-

Workup: The precipitated salt (e.g., pyridinium chloride) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield the desired this compound isomer.

3.2. Characterization of Organosilanes

The characterization of a newly synthesized organosilane is crucial to confirm its structure and purity.[4][5]

Caption: Workflow for organosilane characterization.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, confirming the structure of the alkyl and alkoxy groups.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

²⁹Si NMR: To confirm the silicon environment.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as Si-O-C and C-H bonds.

-

Elemental Analysis: To determine the elemental composition (C, H, O, Si) and confirm the empirical formula.

Potential Applications in Research and Drug Development

While specific applications for "this compound" are unknown, organosilanes, in general, have several applications in the biomedical field.[6] Their utility stems from their ability to act as versatile building blocks and surface modifiers.[6]

-

Surface Modification: Alkoxysilanes are used to functionalize the surfaces of silica-based materials, such as nanoparticles and glass slides. This can be used to control surface properties like hydrophobicity or to attach bioactive molecules.

-

Drug Delivery: Silica nanoparticles, often surface-modified with organosilanes, are explored as carriers for targeted drug delivery.[6]

-

Biomaterials: Organosilanes are used in the synthesis of biocompatible materials and coatings for medical implants.

-

Coupling Agents: They can act as coupling agents to link organic molecules to inorganic substrates, a technique used in the development of biosensors and diagnostic assays.[7]

References

- 1. Triisopropylsilane (CAS 6485-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Di-iso-propylaminosilane | C6H14NSi | CID 23156929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. zmsilane.com [zmsilane.com]

Technical Guide: Physical Properties of Dialkoxy(dialkyl)silanes, with a focus on Dipropoxy(dipropyl)silane Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organosilicon compounds, particularly alkoxysilanes, are of significant interest in various fields, including materials science and as intermediates in pharmaceutical synthesis. Their physical properties, such as boiling point and density, are critical for process design, purification, and handling. This technical guide addresses the physical properties of Dipropoxy(dipropyl)silane and its analogs, providing available data and standardized experimental methodologies.

Quantitative Data on Related Silane Compounds

Due to the absence of specific experimental data for this compound, this section presents the physical properties of a structurally similar compound, Diethyl(dipropyl)silane, to provide a frame of reference.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Vapor Pressure |

| Diethyl(dipropyl)silane | 994-59-2 | C10H24Si | Not available | Not available | 1 mmHg at 25°C[1] |

| Diethylsilane | 542-91-6 | C4H12Si | 56[2][3] | 0.681[2][3] | Not available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of liquid organosilicon compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and identification of new organosilicon compounds, a precise boiling point measurement is essential.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume of the silane compound (e.g., 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not at 1 atm (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Density is a fundamental physical property that can be used to identify a substance and assess its purity.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is required.

-

Calibration:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25°C).

-

Determine and record the mass of the pycnometer filled with the reference liquid.

-

Calculate the volume of the pycnometer using the mass and known density of the reference liquid.

-

-

Measurement:

-

Empty, clean, and dry the calibrated pycnometer.

-

Fill the pycnometer with the sample silane compound at the same temperature.

-

Determine and record the mass of the pycnometer filled with the sample.

-

-

Calculation:

-

Calculate the mass of the sample by subtracting the mass of the empty pycnometer.

-

Calculate the density of the sample by dividing its mass by the calibrated volume of the pycnometer.

-

Synthesis Pathway Visualization

The following diagram illustrates a general synthetic route for the preparation of dialkoxy(dialkyl)silanes. This is a representative pathway and specific reaction conditions may vary.

Caption: General synthesis of a dialkoxy(dialkyl)silane.

References

Navigating the Solution: A Technical Guide to the Solubility of Dipropoxy(dipropyl)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dipropoxy(dipropyl)silane is an organosilicon compound belonging to the alkoxysilane family. Its molecular structure, featuring both nonpolar alkyl chains (dipropyl) and more polar alkoxy groups (dipropoxy), imparts a unique solubility profile that is critical to its application in various fields, including as a coupling agent, in surface modification, and in the synthesis of advanced materials. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity in formulations, and achieving desired material properties.

This guide addresses the current gap in specific solubility data by providing a robust framework for predicting and experimentally determining the solubility of this compound.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents.[1] The presence of two propyl groups attached to the silicon atom contributes to its nonpolar character, suggesting good solubility in nonpolar organic solvents. Conversely, the two propoxy groups, with their oxygen atoms, introduce some polarity, which may allow for some miscibility with more polar organic solvents.

Expected Solubility:

-

High Solubility: In nonpolar aliphatic and aromatic hydrocarbons such as hexane, heptane, toluene, and xylene. The van der Waals forces between the alkyl chains of the silane and these solvents are expected to be significant, leading to favorable dissolution.

-

Good to Moderate Solubility: In moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate). The dipropoxy groups can engage in dipole-dipole interactions with these solvents.

-

Lower Solubility: In highly polar protic solvents such as lower alcohols (e.g., methanol, ethanol). While the propoxy groups can form hydrogen bonds with these solvents, the overall nonpolar character of the molecule, dominated by the propyl groups, may limit extensive miscibility.

-

Immiscibility: In water. Alkoxysilanes, in general, have low solubility in water and are prone to hydrolysis, where the alkoxy groups react with water to form silanols and the corresponding alcohol (propanol in this case).[2]

It is crucial to note that temperature and the presence of impurities, especially water, can significantly influence the solubility and stability of this compound in organic solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not available in peer-reviewed journals, technical data sheets, or safety data sheets. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | |

| Ethanol | C₂H₅OH | 5.2 | 25 | Data not available | |

| Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.[3][4]

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Glass vials with airtight caps (e.g., screw caps with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe with a filter (pore size compatible with the solvent and to remove any potential particulates)

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess is to ensure that a saturated solution is formed. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in the thermostatically controlled bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture (e.g., using a magnetic stirrer or by gentle, periodic shaking) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

-

Sample Withdrawal and Analysis: a. Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow any undissolved silane to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter. This prevents any undissolved droplets from being collected. c. Dispense the collected supernatant into a pre-weighed, dry, clean vial. d. Immediately cap the vial and record the exact mass of the solution.

-

Solvent Evaporation and Mass Determination: a. Place the vial with the collected solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The temperature should be above the boiling point of the solvent but well below the decomposition temperature of the silane. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation. b. After complete evaporation of the solvent, transfer the vial to a desiccator to cool to room temperature. c. Weigh the vial containing the dried residue of this compound.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (mL)] * 100

4.4. Data Reporting

The determined solubility should be reported along with the specific solvent used and the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on the desired application.

Caption: Logical workflow for organic solvent selection for this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a solid foundation for researchers and professionals working with this compound. The qualitative solubility profile, based on chemical principles, offers valuable predictive power. The detailed experimental protocol empowers users to generate their own precise solubility data, which is essential for rigorous scientific and developmental work. The provided workflow for solvent selection serves as a practical tool for making informed decisions in various applications. Further research to populate the quantitative solubility table is highly encouraged to enhance the collective understanding of this versatile organosilane.

References

Hydrolysis of Dipropoxy(dipropyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organosilanes, such as dipropoxy(dipropyl)silane, are a versatile class of molecules utilized in a wide array of applications, including as coupling agents, in surface modification, and as precursors for silicone polymers. The utility of these compounds is fundamentally linked to their hydrolysis, a process where the alkoxy groups are replaced by hydroxyl groups, leading to the formation of silanols. These silanols are highly reactive intermediates that can subsequently undergo condensation to form stable siloxane bonds (Si-O-Si). Understanding and controlling the hydrolysis of this compound is therefore critical for its effective application.

The overall hydrolysis reaction for this compound can be represented as a two-step process:

Step 1: (CH₃CH₂CH₂)₂Si(OCH₂CH₂CH₃)₂ + H₂O → (CH₃CH₂CH₂)₂Si(OCH₂CH₂CH₃)(OH) + CH₃CH₂CH₂OH

Step 2: (CH₃CH₂CH₂)₂Si(OCH₂CH₂CH₃)(OH) + H₂O → (CH₃CH₂CH₂)₂Si(OH)₂ + CH₃CH₂CH₂OH

These reactions are typically catalyzed by either an acid or a base.[1] The subsequent condensation reactions lead to the formation of oligomeric and polymeric structures.

Hydrolysis Mechanism

The hydrolysis of alkoxysilanes proceeds via nucleophilic substitution at the silicon atom. The mechanism is significantly influenced by the pH of the reaction medium.[1]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy oxygen atom, making the leaving group (an alcohol) more stable. This is followed by the nucleophilic attack of a water molecule on the silicon atom.[1] The reaction is generally considered to be a bimolecular process (SN2-Si).

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; water [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle];

// Nodes A [label="this compound", class="reactant"]; H_plus [label="H+", class="catalyst"]; B [label="Protonated Intermediate", class="intermediate"]; H2O_1 [label="H₂O", class="water"]; C [label="Pentacoordinate Transition State", class="intermediate"]; D [label="Propoxy(dipropyl)silanol", class="product"]; PrOH_1 [label="Propanol", class="product"]; H2O_2 [label="H₂O", class="water"]; E [label="Protonated Silanol", class="intermediate"]; F [label="Pentacoordinate Transition State", class="intermediate"]; G [label="Dipropylsilanediol", class="product"]; PrOH_2 [label="Propanol", class="product"];

// Edges A -> B [label="+ H+"]; B -> C [label="+ H₂O"]; C -> D [label="- H+"]; C -> PrOH_1 [style=dashed]; D -> E [label="+ H+"]; E -> F [label="+ H₂O"]; F -> G [label="- H+"]; F -> PrOH_2 [style=dashed]; } DOT Figure 1: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the alkoxy group.[1] The rate of hydrolysis is generally slower in basic conditions compared to acidic conditions for many alkoxysilanes.

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [fillcolor="#34A853", fontcolor="#FFFFFF", shape=circle]; water [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle];

// Nodes A [label="this compound", class="reactant"]; OH_minus_1 [label="OH⁻", class="catalyst"]; B [label="Pentacoordinate Intermediate", class="intermediate"]; C [label="Propoxy(dipropyl)silanol", class="product"]; PrO_minus_1 [label="PrO⁻", class="intermediate"]; H2O_1 [label="H₂O", class="water"]; OH_minus_2 [label="OH⁻", class="catalyst"]; D [label="Pentacoordinate Intermediate", class="intermediate"]; E [label="Dipropylsilanediol", class="product"]; PrO_minus_2 [label="PrO⁻", class="intermediate"]; H2O_2 [label="H₂O", class="water"];

// Edges A -> B [label="+ OH⁻"]; B -> C; B -> PrO_minus_1 [style=dashed]; PrO_minus_1 -> OH_minus_1 [label="+ H₂O"]; C -> D [label="+ OH⁻"]; D -> E; D -> PrO_minus_2 [style=dashed]; PrO_minus_2 -> OH_minus_2 [label="+ H₂O"]; } DOT Figure 2: Base-catalyzed hydrolysis of this compound.

Factors Influencing Hydrolysis

Several factors can influence the rate and extent of this compound hydrolysis:

-

pH: As discussed, both acids and bases catalyze the reaction. The rate is typically slowest around neutral pH.

-

Water Concentration: The concentration of water can affect the reaction kinetics, with higher concentrations generally leading to faster hydrolysis.[2]

-

Solvent: The choice of solvent can impact the solubility of the silane and water, thereby affecting the reaction rate.[2]

-

Temperature: Increasing the temperature generally increases the rate of hydrolysis.

-

Steric and Inductive Effects: The propyl groups on the silicon atom will exert steric hindrance, potentially slowing the rate of nucleophilic attack compared to smaller alkyl groups. The electron-donating nature of the propyl groups can also influence the reactivity of the silicon center.[1]

Quantitative Data (for Analogous Compounds)

While specific kinetic data for this compound is not available, the following tables summarize data for the hydrolysis of structurally similar dialkoxydialkylsilanes, namely dimethyldimethoxysilane (DMDMS) and dimethyldiethoxysilane (DMDES). This data provides a useful reference for predicting the behavior of this compound.

Table 1: Hydrolysis Rate Constants for Dialkoxydialkylsilanes

| Compound | Conditions | Rate Constant (k) | Reference |

| Dimethyldimethoxysilane (DMDMS) | Alkaline aqueous solution | Varies with pH and initial concentration | [3] |

| Dimethyldiethoxysilane (DMDES) | Acidic (HCl), DMDES:EtOH:H₂O:HCl = 1:4:x:y | Varies with acid and water concentration | [3] |

Note: Specific rate constants from the literature are often dependent on a variety of experimental parameters and are best consulted directly from the source.

Experimental Protocols

The hydrolysis of this compound can be monitored using various analytical techniques. The choice of method depends on the specific information required (e.g., disappearance of starting material, formation of products, or identification of intermediates).

General Experimental Workflow

// Nodes A [label="Prepare this compound Solution"]; B [label="Add Catalyst (Acid or Base) and Water"]; C [label="Monitor Reaction Over Time"]; D [label="Data Analysis"]; E [label="Kinetic Modeling"];

// Edges A -> B; B -> C; C -> D; D -> E; } DOT Figure 3: General workflow for monitoring hydrolysis.

Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the hydrolysis of alkoxysilanes by observing changes in specific vibrational modes.

-

Principle: The hydrolysis can be followed by monitoring the disappearance of the Si-O-C stretching vibration and the appearance of the Si-OH stretching vibration.[3][4]

-

Methodology:

-

Acquire a background spectrum of the solvent system.

-

Dissolve a known concentration of this compound in the chosen solvent.

-

Initiate the hydrolysis by adding the catalyst and water.

-

Record FTIR spectra at regular time intervals.

-

Analyze the spectra to determine the change in absorbance of the characteristic peaks over time. The disappearance of the Si-O-C peak (around 1070-1100 cm⁻¹) and the appearance of a broad Si-OH peak (around 3200-3700 cm⁻¹) and a Si-O-Si peak (around 1000-1100 cm⁻¹) can be monitored.[4]

-

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides detailed information about the species present in the reaction mixture.[5]

-

Principle:

-

¹H NMR: Can be used to monitor the disappearance of the propoxy group protons and the appearance of propanol protons.[6]

-

²⁹Si NMR: Allows for the direct observation of the silicon environment, enabling the identification and quantification of the starting silane, the partially hydrolyzed intermediate (dipropylpropoxy-silanol), and the fully hydrolyzed product (dipropylsilanediol), as well as condensation products.[3]

-

-

Methodology:

-

Prepare the reaction mixture in an NMR tube, often using a deuterated solvent.

-

Acquire NMR spectra at various time points after initiating the reaction.

-

Integrate the relevant peaks to determine the relative concentrations of the different species over time.

-

Conclusion

The hydrolysis of this compound is a fundamental reaction that governs its utility in various applications. While specific kinetic parameters for this compound are not extensively documented, a thorough understanding of the general mechanisms of alkoxysilane hydrolysis, combined with data from analogous compounds, provides a strong basis for predicting its behavior. The hydrolysis proceeds via acid or base catalysis, with the rate being influenced by factors such as pH, water concentration, and temperature. Detailed experimental monitoring using techniques like FTIR and NMR spectroscopy can provide valuable insights into the reaction kinetics and pathway, enabling the precise control required for advanced material and drug development applications.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Dipropoxy(dipropyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of dipropoxy(dipropyl)silane. Due to the limited availability of published experimental data for this specific compound in public spectral databases, this document focuses on the theoretical spectroscopic properties derived from its chemical structure. It serves as a predictive guide for researchers working with similar dialkoxydialkylsilanes. This guide outlines the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it details generalized experimental protocols for acquiring such spectra and includes workflow diagrams for spectroscopic analysis.

Introduction

This compound is an organosilicon compound belonging to the dialkoxydialkylsilane family. These compounds are of interest in various fields, including materials science and as intermediates in organic synthesis. A thorough understanding of their spectroscopic properties is essential for their characterization, quality control, and for monitoring chemical reactions. This guide provides a predictive framework for the spectroscopic analysis of this compound, based on the well-established principles of NMR, FTIR, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Triplet | 4H | Si-O-CH₂ -CH₂-CH₃ |

| ~1.5 - 1.7 | Sextet | 4H | Si-O-CH₂-CH₂ -CH₃ |

| ~0.9 - 1.0 | Triplet | 6H | Si-O-CH₂-CH₂-CH₃ |

| ~1.3 - 1.5 | Multiplet | 4H | Si-CH₂-CH₂ -CH₃ |

| ~0.8 - 0.9 | Triplet | 6H | Si-CH₂-CH₂-CH₃ |

| ~0.5 - 0.7 | Multiplet | 4H | Si-CH₂ -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~65 - 70 | Si-O-CH₂ -CH₂-CH₃ |

| ~25 - 30 | Si-O-CH₂-CH₂ -CH₃ |

| ~10 - 15 | Si-O-CH₂-CH₂-CH₃ |

| ~15 - 20 | Si-CH₂-CH₂ -CH₃ |

| ~15 - 20 | Si-CH₂-CH₂-CH₃ |

| ~10 - 15 | Si-CH₂ -CH₂-CH₃ |

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H (Alkyl) stretching |

| 1100 - 1000 | Strong | Si-O-C stretching |

| 1470 - 1450 | Medium | C-H (Alkyl) bending |

| 800 - 700 | Medium-Strong | Si-C stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]+ | Molecular ion peak (low intensity) |

| [M - CH₂CH₂CH₃]+ | Loss of a propyl group |

| [M - OCH₂CH₂CH₃]+ | Loss of a propoxy group |

| [Si(OCH₂CH₂CH₃)₂]⁺ fragments | Fragments containing the dipropoxy-silicon core |

| [Si(CH₂CH₂CH₃)₂]⁺ fragments | Fragments containing the dipropyl-silicon core |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid organosilane compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to observe the molecular ion more clearly.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical compound.

Conclusion

Navigating the Safety Profile of Dipropoxy(dipropyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data associated with dipropoxy(dipropyl)silane. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates information from closely related silane compounds. The data presented herein is intended to provide a foundational understanding of the potential hazards, handling precautions, and emergency procedures associated with this class of chemicals. All quantitative data should be treated as representative for analogous substances and used with appropriate scientific caution.

Chemical Identification and Physical Properties

| Property | Representative Value | Source (Analogous Compound) |

| Molecular Formula | C12H28O2Si | This compound |

| Molecular Weight | 232.44 g/mol | This compound |

| Boiling Point | Not available | - |

| Flash Point | Not available | - |

| Density | Not available | - |

| Solubility | Reacts with water | General information on alkoxysilanes |

Hazard Identification and GHS Classification

Based on the general hazard profile of similar silane compounds, this compound is likely to be classified as a flammable liquid and may cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory irritation.

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Hazard Category |

| Flammable Liquids | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |

Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Information

Specific toxicological data for this compound is not available. The following table presents data from analogous silane compounds to provide an indication of potential toxicity.

| Test | Species | Route | Value | Source (Analogous Compound) |

| LD50 | Rat | Oral | > 2000 mg/kg | [3-(Trimethoxysilyl)propyl]methacrylate |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | Silane, trimethoxyoctyl-, hydrolysis products with silica[1] |

| LC50 | Rat | Inhalation | > 0.691 mg/L (4 hours) | Silane, trimethoxyoctyl-, hydrolysis products with silica[1] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available in the public domain. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such studies. For example:

-

Acute Oral Toxicity: Generally follows OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

-

Acute Dermal Toxicity: Generally follows OECD Guideline 402 (Acute Dermal Toxicity).

-

Acute Inhalation Toxicity: Generally follows OECD Guideline 403 (Acute Inhalation Toxicity).

Signaling Pathways and Experimental Workflows

To visualize the logical flow of safety information and procedures, the following diagrams are provided.

Caption: Logical flow of information in a Safety Data Sheet.

Caption: General workflow for responding to a chemical spill.

Handling and Storage

All silane compounds should be handled with care in well-ventilated areas. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Store containers in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

Use dry chemical, carbon dioxide, or foam to extinguish fires. Water may be ineffective and can react with some silanes to produce flammable hydrogen gas. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow it to enter sewers or waterways.

Disclaimer: The information provided in this technical guide is based on data from analogous compounds and is intended for informational purposes only. It is not a substitute for a specific Safety Data Sheet for this compound. Users should exercise caution and consult with a qualified professional before handling this chemical.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Dipropoxy(dipropyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of dipropoxy(dipropyl)silane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a generalized methodology and representative data based on the analysis of similar organosilane compounds. The information presented herein serves as a foundational resource for researchers and professionals involved in the characterization of such materials.

Introduction to Thermogravimetric Analysis of Organosilanes

Thermogravimetric analysis is a crucial technique for determining the thermal stability and composition of materials by measuring changes in mass as a function of temperature. For organosilanes like this compound, TGA provides valuable insights into their decomposition patterns, the temperature ranges of stability, and the nature of their thermal degradation products. The thermal decomposition of silanes can be a complex process involving various reaction pathways, including homolytic dissociation and rearrangement reactions.[1]

Experimental Protocol for TGA of Organosilanes

The following is a generalized experimental protocol for conducting TGA on organosilane compounds, based on standard methodologies.

2.1. Instrumentation

A standard thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should be coupled with a gas flow system to maintain a specific atmosphere during the analysis.[2]

2.2. Sample Preparation

-

Ensure the this compound sample is pure and free from contaminants.

-

Accurately weigh a small amount of the sample, typically in the range of 5-10 mg, into an inert sample pan (e.g., alumina or platinum).[2] The exact mass should be recorded.

2.3. TGA Instrument Setup and Parameters

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A consistent gas flow rate (e.g., 20-50 mL/min) should be maintained.[2]

-

Temperature Program:

-

Initial Temperature: Start at a temperature below the expected decomposition point, for example, 30°C.

-

Heating Rate: A linear heating rate, commonly 10°C/min, is applied.

-

Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition, for instance, 800°C.

-

-

Data Collection: The instrument will record the sample mass as a function of temperature.

2.4. Data Analysis

The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Stages: The number of distinct steps in the mass loss curve, which may indicate different decomposition reactions.

-

Mass Loss Percentage: The percentage of mass lost at each stage.

-

Residual Mass: The mass of the material remaining at the end of the experiment, which can provide information about the final decomposition products (e.g., silica).

Representative TGA Data for an Organosilane Compound

| Parameter | Value | Unit |

| Initial Sample Mass | 8.25 | mg |

| Atmosphere | Nitrogen | - |

| Heating Rate | 10 | °C/min |

| Temperature Range | 30 - 800 | °C |

| Decomposition Stage 1 | ||

| Onset Temperature | ~200 | °C |

| Mass Loss | ~45 | % |

| Decomposition Stage 2 | ||

| Onset Temperature | ~400 | °C |

| Mass Loss | ~30 | % |

| Final Residual Mass | ~25 | % |

Note: This data is illustrative and not specific to this compound. The thermal decomposition of organosilanes often occurs in multiple stages. The initial weight loss below 200°C can sometimes be attributed to the loss of physically adsorbed water or volatile low-molecular-weight species.[3][4] The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organosilane molecule itself.[3]

Experimental Workflow and Data Interpretation

The logical flow of a TGA experiment and subsequent data analysis is critical for obtaining meaningful results.

Caption: Experimental workflow for TGA of this compound.

The thermal decomposition mechanism of silanes can be intricate, often initiated by the cleavage of Si-C or Si-O bonds, followed by a series of radical reactions or rearrangements.[5][6] The interpretation of the TGA curve involves associating the observed mass loss stages with these potential decomposition pathways. For this compound, one might hypothesize an initial loss of the propoxy groups, followed by the degradation of the propyl chains at higher temperatures, ultimately leaving a silica-based residue.

Conclusion

References

Potential Research Areas for Organofunctional Silanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organofunctional silanes are a versatile class of silicon-based compounds that act as molecular bridges between inorganic and organic materials. Their unique dual-reactivity allows for the formation of stable covalent bonds with a wide range of substrates, leading to significant improvements in material properties and enabling novel applications across various scientific and industrial sectors. This technical guide explores the core functionalities of organofunctional silanes and delves into promising research areas, providing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their explorations.

Core Concepts and Current Applications

Organofunctional silanes possess the general structure R-Si-(OR')₃, where R is an organofunctional group (e.g., amino, epoxy, vinyl, methacryloxy) and OR' is a hydrolyzable alkoxy group (e.g., methoxy, ethoxy). The alkoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (like glass, metal oxides, and ceramics) to form stable Si-O-metal bonds, or they can self-condense to form a durable siloxane network (Si-O-Si) on the substrate. The organofunctional group, in turn, can react and compatibilize with organic polymers, creating a strong and durable interface.

This unique coupling mechanism is the foundation for their widespread use as:

-

Adhesion Promoters: Enhancing the bond between coatings, adhesives, and sealants and various substrates.[1][2][3][4]

-

Coupling Agents: Improving the mechanical strength and performance of composite materials by strengthening the interface between inorganic fillers (e.g., glass fibers, silica) and the polymer matrix.[5][6][7]

-

Crosslinking Agents: Modifying polymers like polyethylene to create crosslinked networks (PEX), which exhibit enhanced thermal and mechanical properties.[8][9][10][11][12]

-

Surface Modifiers: Tailoring the surface properties of materials to control wettability (hydrophobicity/hydrophilicity), biocompatibility, and chemical resistance.[13][14]

Emerging Research Frontiers

The versatility of organofunctional silanes continues to open up new avenues of research. The following sections highlight key areas with significant potential for innovation.

Advanced Polymer Composites and Nanocomposites

The development of lightweight, high-strength materials is a critical area of research. Organofunctional silanes are pivotal in enhancing the performance of fiber-reinforced and nanoparticle-filled polymer composites.

Quantitative Impact on Mechanical Properties:

The treatment of inorganic reinforcements with organofunctional silanes significantly improves the mechanical properties of the resulting composites. The following table summarizes the typical enhancements observed in glass fiber-reinforced epoxy composites.

| Property | Without Silane Treatment | With Silane Treatment | Percentage Improvement |

| Tensile Strength (MPa) | ~150 - 200 | ~250 - 300+ | 50 - 67% |

| Flexural Strength (MPa) | ~200 - 250 | ~280 - 350+ | 40 - 40% |

| Interlaminar Shear Strength (MPa) | ~20 - 25 | ~30 - 40+ | 50 - 60% |

| Impact Strength (J/m) | ~100 - 130 | ~160 - 200+ | 60 - 54% |

Note: These values are approximate and can vary depending on the specific silane, polymer matrix, fiber loading, and processing conditions.[5][6][7]

Experimental Protocol: Silane Treatment of Glass Fibers

This protocol outlines a general procedure for treating glass fibers with an organofunctional silane to improve their compatibility with an epoxy resin matrix.

Materials:

-

Glass fibers

-

Organofunctional silane (e.g., 3-glycidoxypropyltrimethoxysilane for epoxy resins)

-

Ethanol/water solution (e.g., 95:5 v/v)

-

Acetic acid (to adjust pH)

-

Beaker, magnetic stirrer, oven

Procedure:

-

Cleaning: Immerse the glass fibers in acetone and sonicate for 15 minutes to remove any surface contaminants. Dry the fibers in an oven at 110°C for 1 hour.

-

Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the organofunctional silane in the ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 using acetic acid to catalyze the hydrolysis of the alkoxy groups. Stir the solution for at least 1 hour to allow for hydrolysis to occur.

-

Treatment: Immerse the cleaned and dried glass fibers in the silane solution. Stir the mixture gently for 2-3 minutes to ensure uniform coating.

-

Drying and Curing: Remove the fibers from the solution and allow them to air dry for 30 minutes. Subsequently, cure the treated fibers in an oven at 110-120°C for 15-30 minutes to promote the condensation reaction between the silanol groups and the fiber surface.

-

Final Preparation: The silane-treated glass fibers are now ready for incorporation into the epoxy resin matrix.

Workflow for Silane Treatment of Reinforcing Fillers:

Caption: Workflow for treating reinforcing fillers with organofunctional silanes.

Bio-functionalization of Surfaces for Biomedical Applications

The ability to control the surface chemistry of materials is crucial in the development of advanced biomedical devices, biosensors, and drug delivery systems. Organofunctional silanes provide a robust platform for the covalent immobilization of biomolecules, such as antibodies, enzymes, and DNA, onto various substrates.

Quantitative Adhesion of Biomolecules:

The effectiveness of biomolecule immobilization can be quantified by measuring the surface density of the attached molecules. Techniques like X-ray Photoelectron Spectroscopy (XPS) and fluorescence microscopy can be used for this purpose. For instance, XPS can determine the elemental composition of the surface, confirming the presence of nitrogen from the immobilized protein.

| Silane Functional Group | Immobilized Biomolecule | Surface Nitrogen (Atomic %) |

| None (Control) | Antibody | < 0.5 |

| Aminosilane | Antibody | 2 - 5 |

| Epoxysilane | Antibody | 1.5 - 4 |

Note: These values are illustrative and depend on the specific silane, biomolecule, and immobilization conditions.[15][16][17][18]

Experimental Protocol: Antibody Immobilization on Glass Slides

This protocol describes a common method for immobilizing antibodies onto a glass surface using an aminosilane and a crosslinker.[19][20][21][22]

Materials:

-

Glass microscope slides

-

3-Aminopropyltriethoxysilane (APTES)

-

Anhydrous toluene

-

Glutaraldehyde solution (2.5% in PBS)

-

Phosphate-buffered saline (PBS)

-

Antibody solution in PBS

-

Bovine serum albumin (BSA) solution (1% in PBS)

-

Coplin jars, orbital shaker

Procedure:

-

Cleaning: Clean the glass slides thoroughly by sonicating in a series of solvents: acetone, ethanol, and deionized water (15 minutes each). Dry the slides under a stream of nitrogen.

-

Activation: Activate the surface hydroxyl groups by immersing the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood). Rinse extensively with deionized water and dry.

-

Silanization: Immerse the cleaned and activated slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature with gentle agitation.

-

Washing: Rinse the slides with toluene, followed by ethanol, and finally deionized water to remove excess unreacted silane.

-

Curing: Cure the silanized slides in an oven at 110°C for 30 minutes.

-

Crosslinker Activation: Immerse the slides in a 2.5% glutaraldehyde solution in PBS for 1 hour at room temperature. This step activates the amino groups on the surface for antibody conjugation.

-

Washing: Rinse the slides thoroughly with PBS.

-

Antibody Immobilization: Spot the antibody solution onto the activated surface and incubate in a humid chamber for 2 hours at room temperature or overnight at 4°C.

-

Blocking: Wash the slides with PBS and then immerse them in a 1% BSA solution for 1 hour to block any remaining non-specific binding sites.

-

Final Wash: Wash the slides with PBS. The antibody-functionalized slides are now ready for use in immunoassays.

Signaling Pathway for Antibody Immobilization:

Caption: Key steps in the covalent immobilization of antibodies on a glass surface.

Controlled Drug Delivery Systems

The functionalization of porous materials, particularly mesoporous silica nanoparticles (MSNs), with organofunctional silanes is a burgeoning field in drug delivery research. Silane chemistry allows for the precise control of pore size and surface properties, enabling the development of "smart" drug delivery systems that can release their payload in response to specific stimuli like pH changes.

Quantitative Drug Loading and Release:

The efficiency of a drug delivery system is determined by its drug loading capacity and release kinetics. The table below shows representative data for doxorubicin-loaded MSNs functionalized with different silanes.

| Silane Functionalization | Drug Loading Capacity (wt%) | Cumulative Release at pH 5.0 (24h) | Cumulative Release at pH 7.4 (24h) |

| None (Bare MSNs) | ~15-20% | ~60-70% | ~40-50% |

| Aminosilane | ~20-25% | ~40-50% | ~10-20% |

| Carboxyl-silane | ~18-23% | ~70-80% | ~20-30% |

Note: These values are illustrative and can vary based on the specific MSN properties, silane, drug, and experimental conditions.[23][24][25][26][27]

Experimental Protocol: Doxorubicin Loading into Silane-Functionalized MSNs

This protocol details the loading of the anticancer drug doxorubicin (DOX) into aminosilane-functionalized mesoporous silica nanoparticles.

Materials:

-

Mesoporous silica nanoparticles (MSNs)

-

3-Aminopropyltriethoxysilane (APTES)

-

Toluene

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Centrifuge, sonicator

Procedure:

-

Synthesis of MSNs: Synthesize MSNs using a standard template-assisted sol-gel method.

-

Functionalization with APTES:

-

Disperse 1 g of as-synthesized MSNs in 50 mL of toluene.

-

Add 1 mL of APTES to the suspension.

-

Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

-

Collect the functionalized MSNs (APTES-MSNs) by centrifugation, wash thoroughly with toluene and ethanol, and dry under vacuum.

-

-

Drug Loading:

-

Disperse 100 mg of APTES-MSNs in 10 mL of a 1 mg/mL DOX solution in PBS (pH 7.4).

-

Stir the mixture at room temperature for 24 hours in the dark.

-

Collect the DOX-loaded nanoparticles (DOX@APTES-MSNs) by centrifugation.

-

Wash the particles with PBS to remove any unbound drug.

-

The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at 480 nm and comparing it to a standard curve.

-

Logical Relationship in pH-Responsive Drug Release:

Caption: pH-responsive drug release from aminosilane-functionalized nanoparticles.

Synthesis of Novel Organofunctional Silanes

The development of new organofunctional silanes with tailored functionalities is a key area for advancing materials science. The following are representative protocols for the synthesis of aminosilanes and epoxysilanes.

Experimental Protocol: Synthesis of an Aminosilane

This protocol describes the synthesis of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane.

Materials:

-

3-Chloropropyltrimethoxysilane

-

Ethylenediamine

-

Triethylamine

-

Toluene

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, place a solution of ethylenediamine and triethylamine in toluene.

-

Slowly add 3-chloropropyltrimethoxysilane to the flask from the dropping funnel with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

-

Cool the mixture to room temperature. The triethylamine hydrochloride precipitate will form.

-

Filter the mixture to remove the precipitate.

-

Remove the toluene from the filtrate by rotary evaporation.

-

The resulting crude product can be purified by vacuum distillation to yield N-(2-aminoethyl)-3-aminopropyltrimethoxysilane.

Experimental Protocol: Synthesis of an Epoxysilane

This protocol outlines the synthesis of 3-glycidoxypropyltrimethoxysilane.[28][29]

Materials:

-

Allyl glycidyl ether

-

Trimethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Toluene

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer, place a solution of allyl glycidyl ether and a small amount of platinum catalyst in toluene.

-

Heat the mixture to a moderate temperature (e.g., 60-80°C).

-

Slowly add trimethoxysilane to the flask from the dropping funnel with constant stirring. An exothermic reaction may be observed.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours to ensure complete reaction.

-

Cool the mixture to room temperature.

-

The toluene and any unreacted starting materials can be removed by vacuum distillation.

-

The final product, 3-glycidoxypropyltrimethoxysilane, can be further purified by fractional distillation under reduced pressure.

Characterization Techniques

A variety of analytical techniques are essential for characterizing the properties of organofunctional silanes and their modified surfaces.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the silane molecules and to confirm their covalent attachment to surfaces by observing characteristic peaks for Si-O-Si and Si-O-metal bonds.

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface, confirming the presence and bonding of the silane layer.[15][16][17][18][30][31]

-

Contact Angle Goniometry: Measures the wettability of a surface, providing a quantitative measure of its hydrophobicity or hydrophilicity after silane treatment.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the silane-modified materials and can be used to quantify the amount of silane grafted onto a surface.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology of silane-treated fillers and their dispersion within a polymer matrix.

Future Outlook and Challenges

The field of organofunctional silanes is poised for continued growth, driven by the increasing demand for high-performance materials in diverse applications. Key future research directions include:

-

Development of Bio-based and Sustainable Silanes: Addressing environmental concerns by synthesizing silanes from renewable resources.

-

Multifunctional Silanes: Designing silanes with multiple functional groups to impart several desired properties in a single treatment step.

-

"Click" Chemistry Approaches: Utilizing highly efficient and specific "click" reactions for the synthesis and surface functionalization of silanes.

-

Advanced Characterization Techniques: Employing sophisticated surface analysis techniques to gain a deeper understanding of the interfacial chemistry and its impact on material performance.

The primary challenges in this field include developing more cost-effective and environmentally friendly synthesis routes, ensuring the long-term stability of silane-modified surfaces in harsh environments, and scaling up laboratory-scale innovations for industrial applications. Continued interdisciplinary research will be crucial to overcoming these challenges and unlocking the full potential of organofunctional silanes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers [mdpi.com]

- 8. evonik.com [evonik.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. specialchem.com [specialchem.com]

- 12. Polyolefin Blends with Selectively Crosslinked Disperse Phase Based on Silane-Modified Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Silane modification of TiO2 nanoparticles and usage in acrylic film for effective photocatalytic degradation of methylene blue under visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of variable functional-group densities of mixed-silane monolayers on surfaces via a dual-mode fluorescence and XPS label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 17. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Optica Publishing Group [opg.optica.org]

- 21. researchgate.net [researchgate.net]

- 22. journals.viamedica.pl [journals.viamedica.pl]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Multifunctional hybrid silica nanoparticles for controlled doxorubicin loading and release with thermal and pH dually response - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mesoporous silica nanoparticles loading doxorubicin reverse multidrug resistance: performance and mechanism - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. [PDF] 3-Glycidoxypropyltrimethoxysilan: Description, and Analysis of Works Approaches and Applications | Semantic Scholar [semanticscholar.org]

- 30. spectroscopyeurope.com [spectroscopyeurope.com]

- 31. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Application Notes and Protocols for Dipropoxy(dipropyl)silane as a Surface Modification Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropoxy(dipropyl)silane is a dialkoxy-dialkylsilane used as a surface modification agent. Its chemical structure allows it to form a covalent bond with hydroxylated surfaces, creating a hydrophobic and stable coating. The dipropyl groups provide a non-polar interface, which can be advantageous in applications requiring low surface energy, such as in the creation of hydrophobic coatings, improvement of filler dispersion in polymer composites, and as a non-reactive surface passivating agent. This document provides detailed application notes and protocols for the use of this compound in surface modification.

Silane coupling agents are versatile for modifying surfaces, with applications ranging from improving adhesion between organic polymers and inorganic substrates to creating surfaces with controlled wettability.[1][2] The general mechanism involves the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the substrate surface, forming stable siloxane bonds.[1]

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of similar dialkoxy-dialkylsilanes can provide insights into its expected behavior. For a closely related compound, Diethoxy(dipropoxy)silane (C10H24O4Si), the following properties have been calculated:

| Property | Value | Unit | Source |

| Molecular Weight | 236.38 | g/mol | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.348 | [3] | |

| Water Solubility (log10WS) | -0.15 | mol/L | [3] |

These values suggest that this compound is expected to have low water solubility and a preference for non-polar environments.

Applications

The primary application of this compound is to impart a hydrophobic character to surfaces. This is achieved by the covalent attachment of the dipropylsilyl groups to the substrate. The propyl chains create a low-energy surface that repels water.

Key Applications Include:

-

Hydrophobization of Surfaces: Creating water-repellent surfaces on glass, silica, and other hydroxylated substrates. This is useful in applications such as self-cleaning surfaces and anti-fouling coatings. The hydrophobicity of surfaces treated with alkylsilanes is well-documented, with longer alkyl chains generally leading to higher water contact angles.[4][5]

-

Filler and Particle Surface Treatment: Modifying the surface of inorganic fillers (e.g., silica, titania) to improve their dispersion in non-polar polymer matrices. This enhances the mechanical properties of the resulting composite materials.[6]

-

Passivation of Surfaces: Creating a chemically inert surface to prevent unwanted interactions with biological molecules or other chemical species.

Experimental Protocols

Below are detailed protocols for the surface modification of a glass substrate using this compound. These protocols can be adapted for other hydroxylated substrates.

Protocol 1: Solution-Phase Silanization

This protocol describes the deposition of a this compound layer from a solution.

Materials:

-

This compound

-

Anhydrous toluene or isopropanol (solvent)

-

Glacial acetic acid (catalyst)

-

Substrate (e.g., glass slides)

-

Deionized water

-

Ethanol

-

Nitrogen gas stream

-

Beakers, graduated cylinders, and magnetic stirrer

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating in a sequence of deionized water, ethanol, and then deionized water again (15 minutes each).

-

Dry the slides under a stream of nitrogen gas.

-

To activate the surface by creating hydroxyl groups, treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the slides extensively with deionized water and dry under a nitrogen stream.

-

-

Silanization Solution Preparation:

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of this compound to 98 mL of anhydrous toluene.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1% v/v) to the solution to facilitate the hydrolysis of the silane.

-

Stir the solution for 1-2 hours to allow for pre-hydrolysis of the silane.

-

-

Surface Modification:

-

Immerse the cleaned and dried glass slides in the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Alternatively, the reaction can be carried out at an elevated temperature (e.g., 60-80 °C) to accelerate the process, reducing the reaction time to 30-60 minutes.

-

-

Post-Treatment:

-

Remove the slides from the silanization solution and rinse thoroughly with fresh toluene to remove any unreacted silane.

-

Sonicate the slides in toluene for 5 minutes to remove physisorbed silane molecules.

-

Rinse the slides with ethanol and dry under a stream of nitrogen.

-

Cure the coated slides in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.

-

Protocol 2: Vapor-Phase Silanization

Vapor-phase deposition can provide a more uniform and thinner coating.

Materials:

-

This compound

-

Vacuum desiccator or a dedicated vapor deposition chamber

-

Schlenk line or vacuum pump

-